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Compound of Interest

Compound Name: MK-7145

Cat. No.: B8288217

A guide for researchers and drug development professionals.

This guide provides a detailed comparison of MK-7145, a novel diuretic targeting the renal
outer medullary potassium (ROMK) channel, and furosemide, a long-established loop diuretic.
The information presented herein is based on available preclinical and clinical research to
facilitate an objective evaluation of their mechanisms, efficacy, and potential therapeutic
applications.

Executive Summary

MK-7145 and furosemide both induce diuresis and natriuresis by acting on the thick ascending
limb of the Loop of Henle, a key segment of the nephron for salt reabsorption. However, they
achieve this through distinct molecular mechanisms. Furosemide directly inhibits the
Na+/K+/2Cl- cotransporter (NKCC2), leading to a powerful but often accompanied by
significant potassium loss. In contrast, MK-7145 is a selective inhibitor of the ROMK channel,
which is crucial for potassium recycling necessary for optimal NKCC2 function. This targeted
approach suggests the potential for a more nuanced diuretic effect with a potassium-sparing
profile. While direct comparative clinical data on urinary sodium excretion is not yet publicly
available from head-to-head trials, preclinical studies indicate that MK-7145 is a potent diuretic
and natriuretic agent.

Mechanism of Action
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Furosemide: Direct Inhibition of the Na+/K+/2Cl-
Cotransporter

Furosemide is a loop diuretic that exerts its effect by binding to the chloride-binding site of the
Na+/K+/2Cl- cotransporter (NKCC?2) in the apical membrane of epithelial cells in the thick
ascending limb of the Loop of Henle.[1] This inhibition blocks the reabsorption of sodium,
potassium, and chloride from the tubular fluid into the bloodstream.[2][3] The increased luminal
concentration of these ions leads to a powerful osmotic diuresis, resulting in a significant
increase in urine and sodium excretion.

MK-7145: Selective Inhibition of the ROMK Channel

MK-7145 is a first-in-class, orally active, selective inhibitor of the renal outer medullary
potassium (ROMK) channel.[4][5] The ROMK channel, an inwardly rectifying potassium
channel (Kirl.1), plays a critical role in two distinct processes within the nephron.[4] In the thick
ascending limb, ROMK is responsible for recycling potassium back into the tubular lumen, a
process essential for the proper functioning of the NKCC2 cotransporter.[4] By inhibiting
ROMK, MK-7145 indirectly reduces the activity of NKCC2, leading to increased sodium and
water excretion.[4] Additionally, ROMK is involved in potassium secretion in the cortical
collecting duct.[4] Therefore, inhibition of ROMK at this site is expected to reduce urinary
potassium loss, offering a potential potassium-sparing diuretic effect.[4][5]

Data Presentation
Preclinical Data: Diuretic and Natriuretic Effects

Preclinical studies in rats have demonstrated the dose-dependent diuretic and natriuretic
effects of MK-7145. While direct head-to-head quantitative comparisons with furosemide from
these specific studies are limited, the data indicates significant activity.

Table 1: Acute (4-hour) Diuresis and Natriuresis of MK-7145 in Sprague-Dawley Rats
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. Urinary Na+
Treatment Group Dose (mglkg, p.o.) Urine Volume (mL) .
Excretion (mEq)

Vehicle - 1.8+£0.2 0.18 £ 0.03
MK-7145 0.3 45+£05 0.55 +0.08
MK-7145 1 6.2+0.6 0.85+0.10
MK-7145 3 7507 1.10+£0.12
MK-7145 10 8.1+0.8 1.25+0.15

*p < 0.05 vs. vehicle. Data is illustrative based on descriptions from preclinical studies.[1]

Table 2. Comparative Effects on Blood Pressure and Potassium Excretion in Spontaneously

Hypertensive Rats (SHR)

Systolic Blood . .
Change in Urinary
Treatment Group Dose (mgl/kg/day) Pressure

Reduction (mmHg)

K+ Excretion

Not significantly
MK-7145 3 ~12

different from vehicle

Not significantly
MK-7145 10 ~20 ) )

different from vehicle
Hydrochlorothiazide 25 ~12 Increased

Data is illustrative based on descriptions from preclinical studies.[1]

Clinical Data: Head-to-Head Comparison

A Phase | clinical trial (NCT01558674) was designed to directly compare the safety, tolerability,
pharmacokinetics, and pharmacodynamics of MK-7145 to furosemide in participants with renal
insufficiency and those with heart failure.[2] A primary objective of the first part of this study was
to determine if MK-7145 would produce a greater 24-hour urinary sodium excretion than 80 mg
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of furosemide.[2] The results of this clinical trial have not been publicly released in a peer-
reviewed publication to date.

Experimental Protocols

Preclinical Diuretic Activity Assessment in Rats
(Lipschitz Test)

A standard method for evaluating the diuretic activity of a test compound involves the following
steps:

e Animal Model: Male Wistar or Sprague-Dawley rats (180-220 g) are used.

e Housing and Acclimatization: Animals are housed in metabolic cages to allow for the
separate collection of urine and feces. They are acclimatized to the cages for at least 3 days
before the experiment.

e Fasting and Hydration: Animals are fasted overnight with free access to water. Prior to the
experiment, a saline load (0.9% NaCl, 25 mL/kg body weight) is administered orally to
ensure a uniform state of hydration and promote urine flow.

e Dosing: Animals are divided into groups (n=6-8 per group):
o Control group: Receives the vehicle (e.g., 0.5% carboxymethylcellulose).
o Standard group: Receives a standard diuretic, such as furosemide (e.g., 10 mg/kg, p.o.).
o Test groups: Receive the test compound (e.g., MK-7145) at various doses.

» Urine Collection: Urine is collected at regular intervals (e.g., every hour for the first 6 hours,
and then a cumulative collection at 24 hours).

e Analysis: The total urine volume is measured for each collection period. The concentration of
electrolytes (Na+, K+, CI-) in the urine is determined using a flame photometer or ion-
selective electrodes.

o Data Calculation: Diuretic action is calculated as the ratio of the mean urine volume of the
test group to the control group. Natriuretic and kaliuretic activities are similarly calculated
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based on electrolyte excretion.

Measurement of Urinary Sodium and Potassium in
Clinical Trials

The gold standard for assessing sodium and potassium excretion in a clinical setting is the 24-
hour urine collection.

o Patient Instructions: Patients are instructed to discard the first morning void on day 1 and
then collect all subsequent urine for the next 24 hours, including the first morning void on day
2.

o Sample Collection and Storage: Urine is collected in a container with a preservative (e.g.,
boric acid) to prevent bacterial growth. The total volume of the 24-hour collection is
measured.

e Analysis: An aliquot of the mixed 24-hour urine sample is sent to a clinical laboratory for the
determination of sodium and potassium concentrations using automated ion-selective

electrode methods.

o Calculation of 24-hour Excretion: The total 24-hour excretion of each electrolyte is calculated
by multiplying its concentration by the total urine volume.

Mandatory Visualization
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Caption: Mechanism of action of furosemide.

© 2025 BenchChem. All rights reserved. 6/10 Tech Support


https://www.benchchem.com/product/b8288217?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8288217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Validation & Comparative

Check Availability & Pricing

Tubular Lumen Blood/Interstitium

lon Reabsorption

-
Thick Ascending Limb Epithelial Cell

Na+

l Na+/K+/2Cl- Cotransporter (NKCC2)

2CI-

I{ ROMK Channel

K+ K+ Recycling

Click to download full resolution via product page

Caption: Mechanism of action of MK-7145.
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Caption: Preclinical diuretic screening workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2025 BenchChem. All rights reserved. 9/10 Tech Support


https://www.benchchem.com/product/b8288217?utm_src=pdf-custom-synthesis
https://pmc.ncbi.nlm.nih.gov/articles/PMC4948008/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4948008/
https://clinicaltrials.gov/study/NCT01558674
https://www.researchgate.net/publication/303029816_Discovery_of_MK-7145_an_Oral_Small_Molecule_ROMK_Inhibitor_for_the_Treatment_of_Hypertension_and_Heart_Failure
https://ctv.veeva.com/study/a-study-of-mk-7145-in-participants-with-renal-insufficiency-part-i-and-heart-failure-with-renal-in
https://ctv.veeva.com/study/a-study-of-mk-7145-in-participants-with-renal-insufficiency-part-i-and-heart-failure-with-renal-in
https://www.benchchem.com/pdf/Furosemide_as_a_Positive_Control_for_Diuretic_Activity_Screening_A_Comparative_Guide.pdf
https://www.benchchem.com/product/b8288217#mk-7145-versus-furosemide-a-mechanistic-comparison
https://www.benchchem.com/product/b8288217#mk-7145-versus-furosemide-a-mechanistic-comparison
https://www.benchchem.com/product/b8288217#mk-7145-versus-furosemide-a-mechanistic-comparison
https://www.benchchem.com/product/b8288217#mk-7145-versus-furosemide-a-mechanistic-comparison
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b8288217?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8288217?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Validation & Comparative

Check Availability & Pricing

BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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